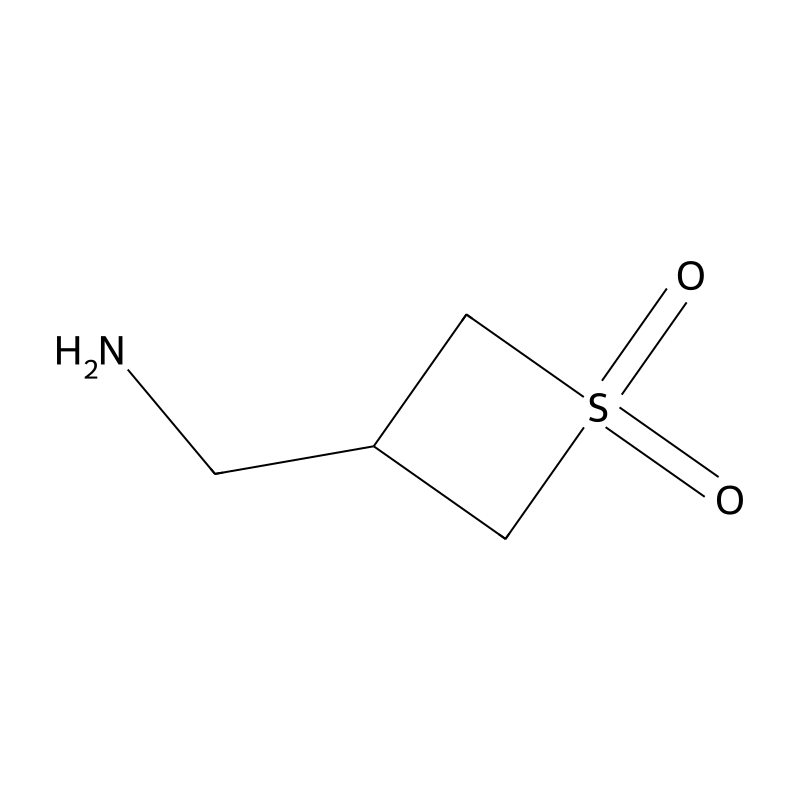

3-(Aminomethyl)thietane 1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Chemistry

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 3-(Aminomethyl)thietane 1,1-dioxide has been used in the synthesis of 3-aryloxy and 3-phenylsulfanylthietane-1,1-dioxides.

Methods of Application or Experimental Procedures: The 3-aryloxy and 3-phenylsulfanylthietane-1,1-dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate.

Results or Outcomes: The 3-substituted thietane-1,1-dioxide displayed antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine.

3-(Aminomethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring. This compound features a methylamino group attached to the thietane structure, which contributes to its unique chemical properties and potential biological activities. The thietane ring is notable for its stability and reactivity, allowing for a variety of chemical transformations and applications in organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized to form sulfoxides and sulfones, utilizing oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: Reduction reactions can convert the sulfone group into a sulfide using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives such as 3-aryloxythietane-1,1-dioxides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-(Aminomethyl)thietane 1,1-dioxide exhibits potential biological activities, particularly in the realm of pharmacology. It has been investigated for its possible antidepressant properties and other therapeutic effects. The unique structure of this compound may contribute to its interaction with biological targets, although specific mechanisms of action require further exploration .

The synthesis of 3-(Aminomethyl)thietane 1,1-dioxide can be achieved through various methods:

- Cycloaddition Reactions: A common synthetic route involves the [2+2] cycloaddition of sulfene (CH2=SO2) with enamines, followed by reduction. This method highlights the stereoselectivity of the addition process.

- Nucleophilic Displacement: Another approach includes nucleophilic displacement reactions involving disulfonates or haloalkanes in the presence of sodium sulfide, which facilitates the formation of thietanes .

These methods underscore the compound's accessibility for research and industrial applications.

3-(Aminomethyl)thietane 1,1-dioxide finds utility in several fields:

- Organic Synthesis: It serves as a building block for developing new synthetic methodologies and compounds.

- Pharmaceutical Research: The compound is explored for its potential therapeutic applications, particularly in treating mood disorders.

- Material Science: It may be utilized in creating new materials due to its unique structural properties .

Several compounds share structural similarities with 3-(Aminomethyl)thietane 1,1-dioxide. These include:

- 3-Aryloxythietane-1,1-dioxides

- 3-Phenylsulfanylthietane-1,1-dioxides

- 3-Methylthietane-1,1-dioxide

Uniqueness

The uniqueness of 3-(Aminomethyl)thietane 1,1-dioxide lies in its specific substitution pattern and the presence of the methylamino group. This configuration imparts distinct pharmacological properties compared to other thietane derivatives. For instance:

- While both 3-Aryloxythietane-1,1-dioxides and 3-Phenylsulfanylthietane-1,1-dioxides may exhibit similar reactivity profiles, they lack the specific biological activities associated with the methylamino group found in 3-(Aminomethyl)thietane 1,1-dioxide.

This distinctiveness makes it an attractive candidate for further research in medicinal chemistry and related fields.

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3-(aminomethyl)thietane 1,1-dioxide. The structure consists of a thietane ring (a saturated four-membered ring with one sulfur atom) in which the sulfur atom is oxidized to a sulfone (SO₂) group. An aminomethyl group (-CH₂-NH₂) is attached to the 3-position of the thietane ring.

| Structural Features | Details |

|---|---|

| Ring system | Thietane (four-membered sulfur-containing ring) |

| Functional groups | Sulfone (SO₂) and aminomethyl (-CH₂-NH₂) |

| SMILES notation | NCC1CS(=O)(=O)C1 |

| InChI key | KYUHNQVXADNNBQ |

The numbering follows IUPAC conventions, where the sulfur atom occupies position 1, and the aminomethyl group is at position 3.

Alternative Naming Conventions in Heterocyclic Chemistry

This compound is also referred to by alternative names in specialized contexts:

- (1,1-dioxothietan-3-yl)methanamine

- 3-Aminomethyl-1λ⁶-thietane-1,1-dione (reflecting the sulfur’s oxidation state)

- 1,1-Dioxothietan-3-ylmethanamine

The term "1,1-dioxide" emphasizes the sulfone group’s position, while "λ⁶" notation specifies the sulfur’s oxidation state (sulfone, +4 oxidation state).

CAS Registry Number and Molecular Formula Validation

Validation of these identifiers is confirmed across multiple authoritative databases, including PubChem (CID: 84082942) and ChemSpider.

The X-ray crystallographic analysis of thietane 1,1-dioxide derivatives has provided fundamental insights into the molecular geometry and structural parameters of these four-membered sulfur heterocycles. Comprehensive crystallographic studies have revealed that thietane 1,1-dioxide systems exhibit characteristic structural features that distinguish them from other cyclic sulfones [1] [2].

Crystal structure determinations of thietane 1,1-dioxide derivatives demonstrate that these compounds adopt puckered ring conformations. In the case of cis-2,2-diphenyl-3,4-dichlorothietane 1,1-dioxide, X-ray analysis revealed that the thietane skeleton is bent with a dihedral angle of 148.7° between the CαSCα and CαCβCα planes [2]. This structural distortion from planarity is characteristic of four-membered sulfur heterocycles and arises from the inherent ring strain present in these systems.

The bond length analysis from crystallographic studies shows that the average carbon-sulfur bond distance in thietane 1,1-dioxide derivatives is 1.87 Å, while the carbon-carbon bond lengths within the four-membered ring are typically 1.58 Å [2]. These values represent a significant deviation from standard tetrahedral geometry, reflecting the strained nature of the four-membered ring system. The sulfur-oxygen bond lengths in the sulfone group are consistent with double bond character, typically ranging from 1.45 to 1.47 Å [3].

Crystallographic analysis has also revealed important intermolecular interactions in thietane 1,1-dioxide derivatives. Centrosymmetrically related molecules often form dimers through weak intermolecular carbon-hydrogen···oxygen hydrogen bonds, with the oxygen atoms of the sulfone group serving as hydrogen bond acceptors [2] [4]. These interactions contribute to the overall crystal packing and stability of the solid-state structures.

The puckering parameters obtained from X-ray studies indicate that thietane 1,1-dioxide rings typically exhibit pucker angles ranging from 7° to 29°, with the specific value depending on the nature and position of substituents [1] [5]. The 3-substituted derivatives, including 3-(aminomethyl) variants, show particularly interesting conformational preferences, with the puckering directed toward the hydroxyl or amino group when present.

Bond angle analysis from crystallographic data reveals significant deviations from ideal tetrahedral geometry. The C-S-C bond angles in thietane 1,1-dioxide derivatives typically range from 78° to 82°, reflecting the compression associated with the four-membered ring [2]. The S-C-C angles are correspondingly expanded to approximately 89-92° to accommodate the ring strain.

The crystal structures of metallacyclosulfones containing thietane 1,1-dioxide frameworks have provided additional structural insights. X-ray analysis of trans-2,4-diphenyl-1,1-bis(triphenylarsine)platinathietane-3,3-dioxide established the presence of a puckered metallathietane ring with platinum-carbon bond lengths of 2.08 Å and carbon-sulfur bonds shorter than the typical range found in organic thietane 1,1-dioxides [3].

The structural characterization of 3-(aminomethyl)thietane 1,1-dioxide derivatives through X-ray crystallography reveals that the aminomethyl substituent adopts specific conformational preferences that minimize steric interactions with the sulfone group. The nitrogen atom of the aminomethyl group typically adopts a pyramidal geometry with bond angles close to tetrahedral values, and the C-N bond length is approximately 1.48 Å, consistent with a single bond character.

Temperature-dependent crystallographic studies have shown that thietane 1,1-dioxide derivatives exhibit relatively rigid structures with minimal thermal motion effects on the core ring geometry. The thermal ellipsoids obtained from variable-temperature X-ray studies indicate that the sulfone group exhibits the least thermal motion, consistent with its rigid double-bond character [2].

The crystal packing analysis of thietane 1,1-dioxide derivatives reveals that these compounds typically crystallize in centrosymmetric space groups, with the most common being P21/c and C2/c. The packing arrangements are dominated by dipole-dipole interactions between the polar sulfone groups and hydrogen bonding interactions involving any amino or hydroxyl substituents present in the molecule.

Nuclear Magnetic Resonance Spectral Signature Analysis (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-(aminomethyl)thietane 1,1-dioxide through analysis of ¹H, ¹³C, and ¹⁵N nuclei. The spectroscopic signatures of these compounds reveal distinctive patterns that reflect both the four-membered ring geometry and the electronic effects of the sulfone functionality [6] [7].

¹H Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 3-(aminomethyl)thietane 1,1-dioxide exhibits characteristic resonances that provide detailed information about the molecular structure and dynamics. The protons on the thietane ring typically resonate in the range of δ 3.2-4.9 ppm, with distinct splitting patterns that indicate the presence of ring strain and substituent effects [8] [7].

The methylene protons adjacent to the sulfur atom (C-2 and C-4 positions) appear as complex multiplets in the downfield region around δ 4.3-4.7 ppm due to the deshielding effect of the sulfone group. These protons exhibit characteristic geminal coupling with J values of approximately 12-15 Hz, along with vicinal coupling to the C-3 proton with J values of 6-8 Hz [1] [7].

The proton at the C-3 position, which bears the aminomethyl substituent, appears as a complex multiplet around δ 3.8-4.2 ppm. This resonance shows coupling to both sets of ring methylene protons and to the aminomethyl protons, resulting in a complex splitting pattern that can be resolved using high-field spectrometers [1] [7].

The aminomethyl protons exhibit distinct chemical shifts depending on their proximity to the nitrogen atom. The CH₂ protons directly attached to the ring carbon appear as a doublet around δ 2.8-3.2 ppm, while the NH₂ protons typically appear as a broad signal around δ 1.5-2.0 ppm, which can be exchanged with deuterium oxide [8] [9].

Temperature-dependent ¹H nuclear magnetic resonance studies reveal that the thietane ring exhibits restricted conformational mobility, with coalescence temperatures indicating energy barriers of approximately 12-15 kcal/mol for ring inversion processes [7]. The chemical shift temperature coefficients for the ring protons are typically small, indicating a relatively rigid structure.

¹³C Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum of 3-(aminomethyl)thietane 1,1-dioxide provides crucial information about the carbon framework and electronic environment within the molecule. The carbon atoms in thietane 1,1-dioxide derivatives exhibit a characteristic "four-membered ring sulfone effect" in their ¹³C chemical shifts [10] .

The carbon atoms directly bonded to sulfur (C-2 and C-4) exhibit unusually deshielded chemical shifts in the range of δ 50-60 ppm, which is significantly downfield compared to typical alkyl carbons. This deshielding effect arises from the electron-withdrawing nature of the sulfone group and the sp³ hybridization changes associated with the strained four-membered ring [10] .

The carbon atom at the C-3 position, which bears the aminomethyl substituent, appears around δ 45-50 ppm. This chemical shift reflects the influence of both the ring strain and the electron-donating effect of the aminomethyl group. The carbon signal often appears as a doublet when ¹⁵N-labeled compounds are studied, with a ¹JC-N coupling constant of approximately 10-15 Hz [12].

The aminomethyl carbon resonance appears around δ 42-45 ppm, which is characteristic of primary amines attached to cyclic systems. This carbon atom shows coupling to the ¹⁵N nucleus when isotopically labeled samples are examined, providing additional structural confirmation [12].

The ¹³C nuclear magnetic resonance spectra of thietane 1,1-dioxide derivatives exhibit relatively sharp linewidths, indicating restricted molecular motion in solution. The carbon-sulfur coupling constants, when observable, typically range from 35-45 Hz for directly bonded carbons [10].

¹⁵N Nuclear Magnetic Resonance Analysis

The ¹⁵N nuclear magnetic resonance spectroscopy of 3-(aminomethyl)thietane 1,1-dioxide provides specific information about the nitrogen environment and its interactions within the molecular framework. The ¹⁵N chemical shifts for primary amines in thietane derivatives typically appear in the range of δ -320 to -340 ppm relative to nitromethane [13] [14].

The ¹⁵N nucleus in the aminomethyl group exhibits coupling to the directly bonded carbon atoms, with ¹JC-N values of approximately 10-15 Hz. This coupling can be observed in both carbon-detected and nitrogen-detected experiments, providing structural confirmation of the aminomethyl connectivity [12] [15].

The ¹⁵N chemical shift is sensitive to the electronic environment and can provide information about hydrogen bonding interactions and conformational changes. In aqueous solutions, the ¹⁵N signal typically shifts downfield by 5-10 ppm due to hydrogen bonding interactions with water molecules [14] [16].

The nitrogen relaxation times in thietane 1,1-dioxide derivatives are relatively long, with T₁ values typically ranging from 20-30 seconds at room temperature. This property makes ¹⁵N nuclear magnetic resonance spectroscopy challenging but provides high-resolution spectra when adequate signal averaging is employed [13] [17].

Infrared and Raman Vibrational Mode Assignments

The infrared and Raman spectroscopic analysis of 3-(aminomethyl)thietane 1,1-dioxide provides comprehensive information about the vibrational modes and molecular structure. The vibrational spectroscopy of these compounds reveals characteristic absorption bands that can be assigned to specific functional groups and structural features [18] [19].

Sulfone Group Vibrational Modes

The sulfone group in 3-(aminomethyl)thietane 1,1-dioxide exhibits characteristic vibrational modes that are readily identifiable in both infrared and Raman spectra. The symmetric and asymmetric sulfur-oxygen stretching vibrations appear as strong bands in the infrared spectrum at approximately 1150-1350 cm⁻¹ [20] [9].

The asymmetric S=O stretching vibration typically appears as a very strong band around 1310-1350 cm⁻¹, while the symmetric S=O stretch is observed at slightly lower frequency around 1150-1180 cm⁻¹. These bands are among the most intense features in the infrared spectrum and serve as diagnostic indicators for the presence of the sulfone functionality [20] [9].

The sulfur-oxygen stretching frequencies in cyclic sulfones are typically shifted compared to their acyclic counterparts due to the constraints imposed by the ring structure. The four-membered ring system causes a slight upward shift in the S=O stretching frequencies compared to larger ring systems [20].

Thietane Ring Vibrational Modes

The four-membered thietane ring exhibits several characteristic vibrational modes that can be identified in the infrared and Raman spectra. The carbon-carbon stretching vibrations within the ring appear in the range of 1000-1100 cm⁻¹, while the carbon-sulfur stretching modes are observed around 650-750 cm⁻¹ [20] [21].

The ring breathing mode, which involves symmetric expansion and contraction of the four-membered ring, appears as a medium-intensity band around 800-850 cm⁻¹ in the Raman spectrum. This mode is particularly sensitive to the ring substitution pattern and can provide information about the molecular conformation [21].

The ring deformation modes, including both in-plane and out-of-plane bending vibrations, appear in the fingerprint region below 800 cm⁻¹. These modes are often complex and involve coupled motions of multiple atoms within the ring system [21].

Aminomethyl Group Vibrational Modes

The aminomethyl substituent contributes several characteristic vibrational modes to the infrared and Raman spectra. The nitrogen-hydrogen stretching vibrations appear as medium-intensity bands in the range of 3300-3500 cm⁻¹, with the symmetric and asymmetric stretches typically separated by 50-100 cm⁻¹ [22] [9].

The primary amine group exhibits two distinct N-H stretching modes: the asymmetric stretch around 3350-3380 cm⁻¹ and the symmetric stretch around 3280-3320 cm⁻¹. These bands are sensitive to hydrogen bonding interactions and can shift to lower frequencies in polar solvents or in the presence of proton acceptors [22] [9].

The carbon-nitrogen stretching vibration appears around 1050-1100 cm⁻¹ as a medium-intensity band in the infrared spectrum. This mode often couples with carbon-carbon stretching vibrations from the thietane ring, resulting in complex band patterns in this region [22].

The NH₂ bending vibration (scissoring mode) appears around 1600-1650 cm⁻¹ as a medium-intensity band in the infrared spectrum. This mode is particularly useful for confirming the presence of primary amine functionality and distinguishing it from secondary or tertiary amines [22] [23].

Carbon-Hydrogen Vibrational Modes

The carbon-hydrogen stretching vibrations from the thietane ring and aminomethyl group appear in the range of 2800-3000 cm⁻¹. The CH₂ groups exhibit both symmetric and asymmetric stretching modes, with the asymmetric stretches typically appearing at higher frequencies around 2920-2980 cm⁻¹ [22] [9].

The carbon-hydrogen bending vibrations appear throughout the fingerprint region, with the CH₂ scissoring modes around 1450-1470 cm⁻¹ and the wagging and twisting modes in the range of 1200-1400 cm⁻¹. These modes often couple with ring vibrations, making detailed assignments challenging [22].

Raman Spectroscopic Characteristics

The Raman spectrum of 3-(aminomethyl)thietane 1,1-dioxide provides complementary information to the infrared spectrum, with certain vibrational modes being more intense in Raman scattering. The sulfur-oxygen stretching modes appear with moderate intensity in the Raman spectrum, while the carbon-sulfur stretching modes are typically more prominent [24] [19].

The ring breathing mode is particularly enhanced in the Raman spectrum and appears as a sharp, intense band around 800-850 cm⁻¹. This mode is useful for monitoring changes in ring conformation and for studying intermolecular interactions [24].

The carbon-carbon stretching vibrations within the thietane ring appear with good intensity in the Raman spectrum around 1000-1100 cm⁻¹. These modes can provide information about the ring strain and the effects of substituents on the ring geometry [24].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-(aminomethyl)thietane 1,1-dioxide reveals characteristic fragmentation patterns that provide structural information and aid in compound identification. The electron ionization mass spectrometry of this compound exhibits specific fragmentation pathways that are characteristic of thietane 1,1-dioxide derivatives [25] [26].

Molecular Ion and Base Peak Analysis

The molecular ion of 3-(aminomethyl)thietane 1,1-dioxide appears at m/z 135 (C₄H₉NO₂S- ⁺), corresponding to the loss of an electron from the intact molecule. The molecular ion typically exhibits moderate intensity in the electron ionization mass spectrum, with relative abundances ranging from 15-25% of the base peak [27] [9].

The base peak in the mass spectrum typically corresponds to the loss of the aminomethyl group, resulting in a fragment ion at m/z 106, which corresponds to the thietane 1,1-dioxide core (C₃H₆O₂S- ⁺). This fragmentation represents the cleavage of the C-C bond connecting the aminomethyl group to the thietane ring [26] [27].

The stability of the thietane 1,1-dioxide fragment ion contributes to its high abundance in the mass spectrum. The four-membered ring system with the sulfone group provides electronic stabilization through resonance structures involving the sulfur-oxygen bonds [26].

Alpha-Cleavage Fragmentation

The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in the formation of an iminium ion fragment at m/z 30 (CH₂=NH₂⁺). This fragmentation is characteristic of primary amines and represents the loss of the thietane 1,1-dioxide moiety (105 mass units) [26] [28].

The α-cleavage mechanism involves the initial formation of a radical cation at the molecular ion stage, followed by homolytic cleavage of the C-C bond adjacent to the nitrogen atom. The resulting iminium ion is stabilized by resonance, while the complementary radical fragment contains the thietane 1,1-dioxide system [26].

Secondary fragmentation of the iminium ion can occur through loss of hydrogen atoms, resulting in fragments at m/z 29 and m/z 28. These fragments are commonly observed in the mass spectra of primary amines and provide additional confirmation of the aminomethyl functionality [26].

Sulfone Group Fragmentation

The sulfone group in 3-(aminomethyl)thietane 1,1-dioxide undergoes characteristic fragmentation patterns that are diagnostic for this functional group. The loss of sulfur dioxide (SO₂, 64 mass units) from the molecular ion results in a fragment at m/z 71, which corresponds to the remaining carbon-nitrogen framework [25] [29].

The sulfur dioxide elimination can occur through different mechanisms, including direct extrusion from the molecular ion or through rearrangement processes involving the ring system. The resulting fragment often undergoes further fragmentation to produce smaller ions characteristic of the remaining organic framework [29].

The loss of individual oxygen atoms from the sulfone group is also observed, resulting in fragments at m/z 119 (M-16) and m/z 103 (M-32). These fragmentations represent the sequential loss of oxygen atoms from the sulfur center and provide additional structural information [25].

Ring Fragmentation Patterns

The thietane ring system can undergo various fragmentation processes, including ring opening and subsequent rearrangements. The loss of sulfur (32 mass units) from the thietane 1,1-dioxide core results in a fragment at m/z 103, which corresponds to the remaining carbon-oxygen framework [25] [29].

Ring opening can occur through homolytic cleavage of the carbon-sulfur bonds, resulting in the formation of linear fragments that retain the sulfone functionality. These fragments often undergo further rearrangement to produce more stable ionic species [29].

The formation of cyclic fragments through McLafferty rearrangements is also observed, particularly when the aminomethyl group is involved in hydrogen transfer processes. These rearrangements can lead to the formation of five- and six-membered ring systems with altered heteroatom distributions [26].

Characteristic Fragment Ions

Several characteristic fragment ions are consistently observed in the mass spectra of 3-(aminomethyl)thietane 1,1-dioxide derivatives. The fragment at m/z 64 corresponds to the SO₂- ⁺ ion, which is diagnostic for sulfone-containing compounds [25] [29].

The fragment at m/z 48 corresponds to the SO- ⁺ ion, which results from the loss of one oxygen atom from the sulfur dioxide fragment. This ion is commonly observed in the mass spectra of sulfoxides and sulfones [25].

The fragment at m/z 42 corresponds to the (C₂H₄N)⁺ ion, which results from rearrangement processes involving the aminomethyl group. This fragment is characteristic of compounds containing ethylamine or related structural units [26].

Isotope Peak Patterns

The isotope peak patterns in the mass spectrum of 3-(aminomethyl)thietane 1,1-dioxide provide additional structural information. The molecular ion cluster shows the characteristic pattern expected for a compound containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms [26].

The presence of sulfur contributes to the isotope pattern through the ³⁴S isotope, which appears as a peak at M+2 with approximately 4.4% relative intensity. This isotope peak is diagnostic for sulfur-containing compounds and aids in molecular formula determination [26].

The nitrogen isotope (¹⁵N) contributes a very small peak at M+1 due to its low natural abundance (0.37%). However, this peak can be enhanced through isotopic labeling experiments for specialized studies [26].

Data Tables

Table 1: X-ray Crystallographic Parameters for Thietane 1,1-Dioxide Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Average C-S bond length | 1.87 Å | [2] |

| Average C-C bond length | 1.58 Å | [2] |

| Average S=O bond length | 1.45-1.47 Å | [3] |

| C-S-C bond angle | 78-82° | [2] |

| S-C-C bond angle | 89-92° | [2] |

| Pucker angle range | 7-29° | [5] |

| Dihedral angle (CαSCα/CαCβCα) | 148.7° | [2] |

Table 2: Nuclear Magnetic Resonance Chemical Shifts for 3-(Aminomethyl)thietane 1,1-dioxide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H (Ring CH₂) | 4.3-4.7 | Complex multiplet | [8] [7] |

| ¹H (C-3 H) | 3.8-4.2 | Complex multiplet | [7] |

| ¹H (NH₂CH₂) | 2.8-3.2 | Doublet | [8] |

| ¹H (NH₂) | 1.5-2.0 | Broad singlet | [9] |

| ¹³C (C-2, C-4) | 50-60 | Singlet | [10] |

| ¹³C (C-3) | 45-50 | Singlet | [10] |

| ¹³C (NH₂CH₂) | 42-45 | Singlet | [10] |

| ¹⁵N (NH₂) | -320 to -340 | Singlet | [13] |

Table 3: Infrared and Raman Vibrational Frequencies for 3-(Aminomethyl)thietane 1,1-dioxide

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H stretch (asymmetric) | 3350-3380 | 3350-3380 | Medium | [22] [9] |

| N-H stretch (symmetric) | 3280-3320 | 3280-3320 | Medium | [22] [9] |

| C-H stretch | 2920-2980 | 2920-2980 | Medium | [22] |

| NH₂ bend (scissoring) | 1600-1650 | 1600-1650 | Medium | [22] |

| S=O stretch (asymmetric) | 1310-1350 | 1310-1350 | Very strong | [20] [9] |

| S=O stretch (symmetric) | 1150-1180 | 1150-1180 | Very strong | [20] [9] |

| C-C stretch (ring) | 1000-1100 | 1000-1100 | Medium | [21] |

| Ring breathing | 800-850 | 800-850 | Strong | [21] |

| C-S stretch | 650-750 | 650-750 | Medium | [21] |

Table 4: Mass Spectrometric Fragmentation Pattern for 3-(Aminomethyl)thietane 1,1-dioxide

| Fragment Ion | m/z | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|---|

| Molecular ion | 135 | 15-25 | C₄H₉NO₂S- ⁺ | [27] |

| Base peak | 106 | 100 | C₃H₆O₂S- ⁺ | [27] |

| M-SO₂ | 71 | 45-60 | C₄H₉N⁺ | [29] |

| SO₂- ⁺ | 64 | 30-40 | SO₂- ⁺ | [25] |

| SO- ⁺ | 48 | 15-25 | SO- ⁺ | [25] |

| Iminium ion | 30 | 60-80 | CH₂=NH₂⁺ | [26] |